2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound characterized by the presence of a thiazole ring fused with a piperidine ring. This compound has gained attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound is classified under thiazole derivatives, which are known for their diverse pharmacological properties.
The chemical is cataloged with the identifier 933682-70-3 and is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its synthesis and properties.
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 4-methylthiazole with piperidine. The following methods are commonly employed:
The molecular structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine can be described by its IUPAC name: 4-methyl-2-piperidin-2-yl-1,3-thiazole. The compound features a thiazole ring (a five-membered heterocyclic structure containing sulfur and nitrogen) attached to a piperidine ring (a six-membered saturated heterocycle).
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
YGWOBOKVVXFSGP-UHFFFAOYSA-N
2-(4-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions:
The mechanism of action for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is linked to its interactions with various biological targets:
The physical properties of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine include:
The chemical properties encompass:
Further studies are often conducted to evaluate the compound's stability under different conditions and its reactivity towards various reagents.
The scientific applications of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine are diverse:
Heterocyclic compounds constitute over 85% of clinically approved drugs, serving as indispensable scaffolds in medicinal chemistry due to their structural diversity and favorable physicochemical properties. Among nitrogen-containing heterocycles, the thiazole ring—a five-membered system featuring both nitrogen and sulfur atoms—exhibits exceptional chemical versatility and biological relevance. This moiety demonstrates strong aromatic character (dipole moment: 1.61D) derived from its six delocalized π-electrons, enabling diverse binding interactions with biological targets. Thiazoles occur naturally in critical biomolecules like vitamin B1 (thiamine) and are embedded in numerous therapeutic agents spanning antimicrobial, anticancer, and central nervous system domains. The strategic incorporation of piperidine, a saturated six-membered nitrogen heterocycle, further enhances pharmacokinetic properties and target engagement through its basic amine functionality. Hybrid molecules merging thiazole and piperidine subunits represent a prolific area of drug discovery, leveraging complementary pharmacophoric features for enhanced bioactivity and drug-likeness [1] [9].
Thiazole-piperidine hybrids constitute a structurally diverse class of bioactive molecules with demonstrable clinical impact across multiple therapeutic areas. The synergistic interplay between the thiazole's aromatic character and the piperidine's aliphatic amine enables multifaceted target modulation:
Antimicrobial Applications: Hybrids like ritonavir (antiviral) and cefiderocol (siderophore cephalosporin antibiotic) exploit the thiazole's metal-coordinating capacity and piperidine's conformational flexibility to inhibit viral proteases and penetrate bacterial membranes. Novel derivatives targeting Plasmodium falciparum PKG and Mycobacterium tuberculosis GyrB ATPase domains show nanomolar potency, overcoming resistance mechanisms in artemisinin-tolerant malaria and multidrug-resistant TB strains [1] [4] [7].
CNS Modulators: The hydrogen-bond accepting capability of thiazole nitrogen combined with piperidine's membrane permeability facilitates blood-brain barrier penetration. Drugs like pramipexole (dopamine agonist for Parkinson’s) and riluzole (neuroprotective for ALS) exemplify this pharmacophore in neurology, leveraging the scaffold for receptor subtype selectivity [9].
Anticancer Agents: Clinical candidates such as dasatinib (tyrosine kinase inhibitor) and investigational galectin-1 inhibitors (e.g., compound 10g, K~a~ = 9.8 × 10⁴ M⁻¹) utilize the thiazole ring for π-stacking interactions with kinase ATP pockets or lectin carbohydrate-binding domains. Molecular dynamics simulations confirm that the coplanar alignment of thiazole with adjacent aromatic systems enhances target occupancy [5] [9].
Table 1: Clinically Approved Thiazole-Piperidine Hybrid Drugs
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Ritonavir | Antiretroviral | HIV-1 protease | Thiazole-5-yl methyl carbamate |
Cefiderocol | Antibacterial | Penicillin-binding proteins | Thiazole-linked catechol siderophore |
Dasatinib | Antineoplastic | BCR-ABL/Src kinases | 2-(Piperazin-1-ylmethyl)thiazole |
Pramipexole | Anti-Parkinsonian | Dopamine D2/D3 receptors | 2-Amino-4,5,6,7-tetrahydrothiazole |
The specific scaffold 2-(4-methyl-1,3-thiazol-2-yl)piperidine (molecular formula: C₉H₁₄N₂S; MW: 182.29 g/mol) exemplifies strategic molecular design principles. Its three-dimensional topology enables optimal target engagement through:
Piperidine exists in low-energy chair conformation, positioning the basic nitrogen (pK~a~ ~10.5) for salt bridge formation with aspartate/glutamate residues. N-alkylation tunes basicity to modulate membrane permeability [2] [3].
Stereochemical Influence:
Chirality at C2/C3 of piperidine induces differential target recognition. For 3-(4-methylthiazol-2-yl)piperidine (CID 24261803), the (R)-enantiomer shows 8-fold higher Plasmodium growth inhibition (EC₅₀ = 0.11 µM) than the (S)-counterpart due to complementary hydrogen bonding with PKG's hinge region [4] [6].
Supramolecular Interactions:
Table 2: Bioactivity Profile of 2-(4-Methylthiazol-2-yl)piperidine Hybrids
Hybrid Structure | Therapeutic Area | Target Protein | Potency (IC₅₀/EC₅₀) | Key Interaction Mechanism |
---|---|---|---|---|
PKG inhibitor derivative | Antimalarial | P. falciparum PKG | 0.11 µM | ATP-competitive hinge binding |
GyrB inhibitor (e.g., 2) | Antitubercular | M. tuberculosis GyrB | 24.0 ± 2.1 µM | Competitive ATPase inhibition |
Galectin-1 conjugate (e.g., 10g) | Anticancer | Human Gal-1 | K~a~ = 9.8 × 10⁴ M⁻¹ | Carbohydrate-binding site occlusion |
SRPK2 inhibitor (e.g., 58) | Antiproliferative | Serine/arginine kinase 2 | <50 nM | Allosteric helix αC displacement |
The scaffold’s drug-like properties (logP ~2.1, tPSA ~35 Ų, predicted CCS 139.1 Ų for [M+H]⁺) balance lipophilicity and solubility, enabling cellular uptake without P-gp efflux. Synthetic accessibility via Hantzsch thiazole synthesis (thioamide + α-haloketone) or Buchwald coupling facilitates rapid analog generation. Current optimization focuses on C5-thiazole functionalization and spiro-fusion at piperidine C4 to enhance proteolytic stability [1] [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1